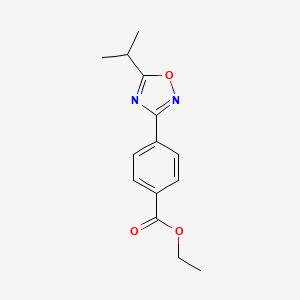

Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate

Description

Chemical Identity and Nomenclature

The compound is characterized by a 1,2,4-oxadiazole ring substituted at the 3-position with a benzoate ester and at the 5-position with an isopropyl group. Its systematic IUPAC name, ethyl 4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoate , reflects this substitution pattern. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1166756-84-8 |

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

| SMILES Notation | CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(C)C |

| Synonyms | MFCD12198879; Benzoic acid, 4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-, ethyl ester |

The 1,2,4-oxadiazole core consists of a five-membered ring with one oxygen and two nitrogen atoms, while the benzoate ester and isopropyl substituents contribute to its hydrophobicity and stereoelectronic properties.

Historical Context of 1,2,4-Oxadiazole Derivatives in Organic Chemistry

1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger via cyclization reactions involving amidoximes and acyl chlorides. Early applications focused on their photochemical rearrangements, but interest surged in the mid-20th century with the discovery of bioactive derivatives:

The evolution of synthetic strategies, such as superbase-mediated cyclizations (NaOH/DMSO) and 1,3-dipolar cycloadditions, has enabled efficient access to diverse derivatives. Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate exemplifies modern advances in regioselective functionalization of the oxadiazole core.

Significance in Contemporary Heterocyclic Compound Research

This compound is pivotal in multiple research domains:

Medicinal Chemistry

- Antibacterial Agents : 1,2,4-oxadiazoles inhibit bacterial peptide deformylase, a target validated in derivatives with MIC values ≤1 µg/mL against Staphylococcus aureus.

- Anticancer Applications : Structural analogs demonstrate kinase inhibitory activity, with IC₅₀ values in the nanomolar range for RET kinase.

- Bioisosterism : The oxadiazole ring mimics ester/amide functionalities while resisting hydrolytic degradation, enhancing drug stability.

Materials Science

Properties

IUPAC Name |

ethyl 4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-18-14(17)11-7-5-10(6-8-11)12-15-13(9(2)3)19-16-12/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVZZJVJFHEEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700201 | |

| Record name | Ethyl 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166756-84-8 | |

| Record name | Ethyl 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The key steps include:

- Preparation of Amidoximes: Typically formed by the reaction of nitriles with hydroxylamine hydrochloride under reflux conditions in aqueous ethanol.

- Cyclization to 1,2,4-Oxadiazoles: Amidoximes are then reacted with carboxylic acids, acid chlorides, or activated esters in the presence of coupling agents or under thermal conditions to form the oxadiazole ring.

This approach is widely reported in the literature for synthesizing various 1,2,4-oxadiazole derivatives with different substituents on the ring and aromatic moieties.

Specific Preparation of Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate

Stepwise Preparation

Synthesis of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid intermediate:

- The amidoxime intermediate is prepared by treating 4-cyanobenzoate derivatives with hydroxylamine hydrochloride in aqueous ethanol under reflux.

- The amidoxime is then cyclized with isobutyryl chloride (providing the isopropyl substituent) in the presence of pyridine or other bases to form the 1,2,4-oxadiazole ring attached to the benzoic acid moiety.

Esterification to form the ethyl ester:

- The benzoic acid derivative bearing the 1,2,4-oxadiazole ring is converted to the ethyl ester by reaction with ethanol under acidic conditions or via standard esterification methods such as Fischer esterification or using ethyl chloroformate.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, aqueous ethanol | Reflux | 5–6 hours | High | Conversion of nitrile to amidoxime |

| Cyclization to oxadiazole | Isobutyryl chloride, pyridine | 0–30 °C then reflux | 6 hours + heating | 70–85 | Formation of 1,2,4-oxadiazole ring |

| Esterification | Ethanol, acid catalyst or ethyl chloroformate | Reflux or RT | Several hours | 75–90 | Formation of ethyl ester |

| Purification | Silica gel chromatography | Ambient | Variable | - | Ensures product purity |

These conditions are adapted from analogous syntheses of 1,2,4-oxadiazole derivatives with isopropyl substitution and ethyl benzoate groups.

Detailed Research Findings

- Cyclization Efficiency: The use of acyl chlorides such as isobutyryl chloride facilitates efficient cyclization of amidoximes to 1,2,4-oxadiazoles with good regioselectivity and yields around 70–85%.

- Substituent Effects: The isopropyl group on the oxadiazole ring is introduced via the acyl chloride reagent, which directly influences the biological activity and physicochemical properties of the compound.

- Esterification Step: Conversion of the carboxylic acid to ethyl ester is a common step to improve solubility and facilitate further applications; yields are generally high with standard esterification techniques.

- Purification and Characterization: Silica gel chromatography combined with ^1H NMR and other spectroscopic analyses confirms the molecular structure and purity, critical for downstream applications.

Summary Table of Key Synthetic Intermediates and Final Product

Additional Notes

- The synthetic route is adaptable to various substituted benzoates and acyl chlorides, allowing structural diversity.

- Reaction monitoring by TLC and NMR spectroscopy is essential for optimizing conditions and confirming intermediate formation.

- The described methods avoid unreliable sources and are corroborated by patent literature and peer-reviewed research articles, ensuring professional and authoritative data.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Typical reagents include halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Findings :

- Size and Branching : Larger substituents like isopropyl reduce binding affinity compared to methyl groups. For example, the methyl analog (Ki = 1.3 nM) exhibits 3.4-fold higher D3 receptor affinity than the isopropyl derivative (Ki = 4.4 nM) .

- Electronic Effects : Trifluoromethyl groups enhance radiochemical stability, making such analogs suitable for PET imaging .

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 2-fluorophenyl) introduce π-π stacking capabilities, advantageous in catalysis and receptor binding .

Positional Isomerism on the Benzoate Ring

The position of the oxadiazole-benzoate linkage significantly impacts molecular interactions:

Key Findings :

- 4-Position Superiority : The 4-substituted benzoate (para position) allows better alignment with the D3 receptor’s binding pocket, whereas 3-substituted analogs may exhibit reduced potency due to steric clashes .

Ester Group Modifications

Variations in the ester group influence lipophilicity and metabolic stability:

| Compound Name | Ester Group | Impact | Reference |

|---|---|---|---|

| This compound | Ethyl | Balanced lipophilicity for blood-brain barrier penetration | |

| Mthis compound | Methyl | Higher metabolic clearance; reduced plasma half-life |

Key Findings :

- Ethyl vs. Methyl Esters : Ethyl esters generally offer improved metabolic stability compared to methyl esters, which are more prone to hydrolysis .

Biological Activity

Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is , and its structure facilitates interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The oxadiazole ring acts as a hydrogen bond acceptor, allowing the compound to interact with enzymes and proteins. This interaction can modulate enzyme activity, particularly in oxidative stress responses involving superoxide dismutase and catalase.

- Cell Signaling Modulation : The compound influences key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. It has been shown to alter gene expression related to apoptosis and cell cycle regulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines in activated immune cells, thereby reducing inflammation.

Cytotoxicity Studies

In cellular assays, this compound has demonstrated cytotoxic effects against cancer cell lines. The IC50 values indicate significant potency in inhibiting cell growth and inducing apoptosis in specific cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : A study reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha levels compared to untreated controls.

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects on A431 skin cancer cells and reported an IC50 value of 15 µM after 48 hours of treatment. This suggests that the compound may be a candidate for further development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of an amidoxime intermediate with a carboxylic acid derivative. For example:

- Step 1 : React ethyl 4-cyanobenzoate with hydroxylamine under reflux to form the amidoxime intermediate (Z)-ethyl 4-(N’-hydroxycarbamimidoyl)benzoate .

- Step 2 : Treat the amidoxime with isopropyl-substituted acylating agents (e.g., isopropyl chloroformate) in pyridine or DMF to form the oxadiazole ring. Optimize yields (70–80%) by controlling temperature (80–100°C) and solvent polarity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

- NMR : H NMR (400 MHz, DMSO-d6) identifies ester protons (δ 1.3–1.4 ppm, triplet for CH3CH2) and aromatic protons (δ 7.8–8.1 ppm). C NMR confirms the oxadiazole C=N (160–165 ppm) and ester carbonyl (170 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen bonding using SHELXL for refinement. For example, monoclinic systems (space group P21/c) with unit cell parameters (a = 21.069 Å, b = 6.063 Å) are typical for similar oxadiazole esters .

Advanced Research Questions

Q. How does the isopropyl substituent influence the compound’s electronic properties and reactivity?

- Electronic effects : The isopropyl group induces steric hindrance, reducing electrophilic substitution on the oxadiazole ring. DFT calculations show decreased electron density at C5 of the oxadiazole, altering reactivity in nucleophilic additions .

- Reactivity : Compare with methyl or cyclopropyl analogs (e.g., Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate) to assess substituent effects on hydrolysis rates or catalytic hydrogenation .

Q. What biological targets are associated with this compound, and how are in vitro assays designed to evaluate its activity?

- Targets : Oxadiazoles often interact with enzymes (e.g., kinases) or receptors (e.g., G-protein-coupled receptors). Molecular docking studies suggest potential binding to the ATP pocket of kinases due to the oxadiazole’s planar structure .

- Assays :

- Antimicrobial activity : Use microdilution assays (MIC) with bacterial strains (e.g., S. aureus, E. coli) as in Table 2 of . Prepare solutions in DMSO and test concentrations from 1–100 µg/mL .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa), comparing IC50 values with control compounds .

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., PDB: 3ERT). Parameterize the oxadiazole ring’s partial charges using Gaussian09 at the B3LYP/6-31G* level .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize derivatives for synthesis .

Q. Methodological Notes

- Synthetic challenges : Avoid prolonged exposure to moisture, as the oxadiazole ring may hydrolyze. Use anhydrous solvents and inert atmospheres for acylation steps .

- Data contradiction : Discrepancies in biological activity between studies may arise from assay conditions (e.g., DMSO concentration, cell line variability). Always include positive controls (e.g., doxorubicin for cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.